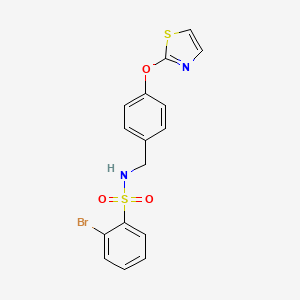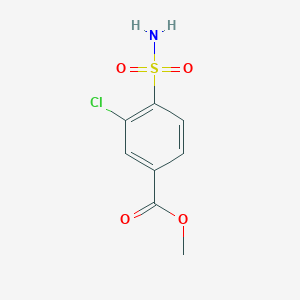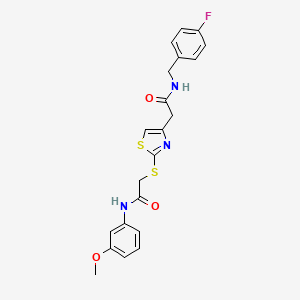![molecular formula C26H26N4O3S B2552246 1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-3-メチル-6-フェニル-N-(1-フェニルエチル)-1H-ピラゾロ[3,4-b]ピリジン-4-カルボキサミド CAS No. 1021119-27-6](/img/structure/B2552246.png)
1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-3-メチル-6-フェニル-N-(1-フェニルエチル)-1H-ピラゾロ[3,4-b]ピリジン-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C26H26N4O3S and its molecular weight is 474.58. The purity is usually 95%.
BenchChem offers high-quality 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
GIRKチャネル活性化
この化合物は、Gタンパク質共役型内向き整流性カリウム (GIRK) チャネル活性化剤として研究されてきました 。GIRKチャネルは、神経細胞の興奮性と神経伝達物質の放出を調節する上で重要な役割を果たしています。これらのチャネルの活性化は、神経疾患、疼痛管理、および創薬に影響を与える可能性があります。
代謝安定性評価
この化合物は、第1段階の薬物代謝および薬物動態 (DMPK) アッセイを受けました 。これらのアッセイでは、生体内の安定性、バイオアベイラビリティ、代謝の可能性を評価します。薬物開発には、代謝プロファイルが良好な化合物を特定することが重要です。
脳透過性研究
興味深いことに、この化合物の脳透過性は、IVカセット研究で評価されました。ある誘導体 (11a) は、血漿と脳の両方で顕著なレベルを示しましたが、別の誘導体 (11w) は脳に効果的に浸透しませんでした。11wにアミン基 (NH) が存在すると、脳への分布に影響を与える可能性があります .
その他の用途
上記の分野は、主要な研究の方向性を強調していますが、この化合物の多様な用途は、これらを超えています。さらなる調査により、がん治療、炎症の調節、またはその他の疾患のコンテキストにおける可能性が明らかになる可能性があります。
要約すると、この化合物は、創薬、神経科学、化学生物学にとってエキサイティングな機会を提供します。その独自の構造と生物学的効果は、複数の科学分野にわたるさらなる探求に値します 。世界中の研究者は、その謎を解き明かし、人間の健康の改善のための可能性を活用するために積極的に取り組んでいます。🌟
特性
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-17(19-9-5-3-6-10-19)27-26(31)22-15-23(20-11-7-4-8-12-20)28-25-24(22)18(2)29-30(25)21-13-14-34(32,33)16-21/h3-12,15,17,21H,13-14,16H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVQZXMKOYPQRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC(C)C4=CC=CC=C4)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate](/img/structure/B2552163.png)
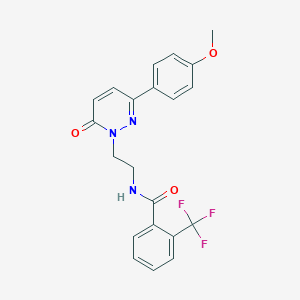
![1-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2552169.png)
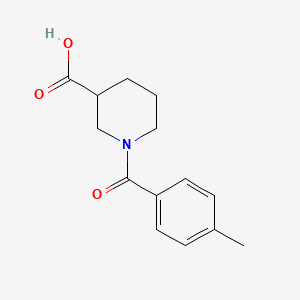
![6-Tert-butyl-2-{1-[(oxan-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2552172.png)
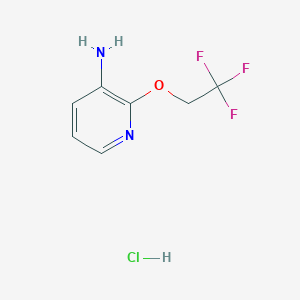
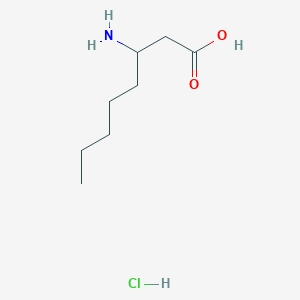
![3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2552175.png)
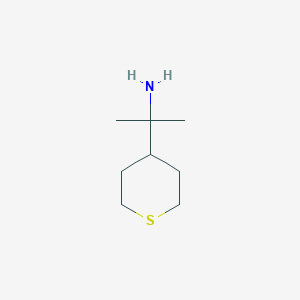
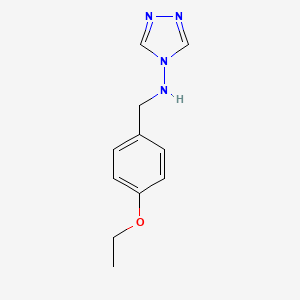
![N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B2552180.png)
